molecular formula C8H6BrNO2 B12094146 7-Bromo-5-hydroxyindolin-2-one

7-Bromo-5-hydroxyindolin-2-one

Cat. No.: B12094146
M. Wt: 228.04 g/mol
InChI Key: BOERTWCQBNVYLL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-5-hydroxyindolin-2-one typically involves the bromination of 5-hydroxyindolin-2-one. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-5-hydroxyindolin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted indolinones .

Comparison with Similar Compounds

Uniqueness: 7-Bromo-5-hydroxyindolin-2-one is unique due to the presence of both bromine and hydroxyl groups, which confer distinct chemical reactivity and biological activities. This dual functionality makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C8H6BrNO2

Molecular Weight

228.04 g/mol

IUPAC Name

7-bromo-5-hydroxy-1,3-dihydroindol-2-one

InChI

InChI=1S/C8H6BrNO2/c9-6-3-5(11)1-4-2-7(12)10-8(4)6/h1,3,11H,2H2,(H,10,12)

InChI Key

BOERTWCQBNVYLL-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C(=CC(=C2)O)Br)NC1=O

Origin of Product

United States

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